What is the exact chemical structure of Ethyl 2-methyl-2H-tetrazole-5-carboxylate
What is the exact chemical structure of Ethyl 2-methyl-2H-tetrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted tetrazole, it serves as a versatile building block in the synthesis of more complex molecules, leveraging the unique physicochemical properties of the tetrazole ring. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, designed to support researchers and professionals in the field of drug development. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] This makes derivatives like Ethyl 2-methyl-2H-tetrazole-5-carboxylate valuable intermediates in the design and synthesis of novel therapeutics.
Chemical Structure and Identification
The exact chemical structure of Ethyl 2-methyl-2H-tetrazole-5-carboxylate is defined by a tetrazole ring N-methylated at the 2-position and substituted with an ethyl carboxylate group at the 5-position.
Molecular Structure:
Caption: 2D structure of Ethyl 2-methyl-2H-tetrazole-5-carboxylate
Key Identifiers:
| Identifier | Value |
| IUPAC Name | ethyl 2-methyl-2H-tetrazole-5-carboxylate[4] |
| CAS Number | 91511-38-5[4][5] |
| Molecular Formula | C₅H₈N₄O₂[4][5] |
| Molecular Weight | 156.14 g/mol [4] |
| Canonical SMILES | O=C(C1=NN(C)N=N1)OCC[5] |
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-methyl-2H-tetrazole-5-carboxylate is provided below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [5] |
Synthesis of Ethyl 2-methyl-2H-tetrazole-5-carboxylate
The synthesis of Ethyl 2-methyl-2H-tetrazole-5-carboxylate involves two primary steps: the formation of the tetrazole ring and the subsequent regioselective N-methylation.
Step 1: Synthesis of Ethyl 1H-tetrazole-5-carboxylate
The precursor, Ethyl 1H-tetrazole-5-carboxylate, is synthesized via a [3+2] cycloaddition reaction between ethyl cyanoformate and an azide source.
Caption: Synthesis of the tetrazole precursor.
Experimental Protocol:
A common method involves the reaction of ethyl cyanoformate with sodium azide in the presence of a proton source, such as ammonium chloride or a Lewis acid.[7][8]
-
To a solution of ethyl cyanoformate in a suitable solvent (e.g., DMF or toluene), add sodium azide and a catalyst (e.g., triethylamine hydrochloride or zinc bromide).
-
Heat the reaction mixture under controlled conditions (e.g., 80-120 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with an acidic aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 1H-tetrazole-5-carboxylate.
Step 2: Regioselective N-methylation
The key challenge in the synthesis of Ethyl 2-methyl-2H-tetrazole-5-carboxylate is to control the regioselectivity of the methylation, favoring the N2 position over the N1 position of the tetrazole ring. Several methods have been developed to achieve high N2 selectivity.
Caption: Regioselective N-methylation of the tetrazole ring.
Recommended Protocol for N2-Alkylation:
Based on modern synthetic methods that favor N2-alkylation of tetrazoles, the following protocol is proposed:
-
Dissolve Ethyl 1H-tetrazole-5-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., potassium carbonate or cesium carbonate) to deprotonate the tetrazole.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to separate the N2- and N1-isomers.
The choice of solvent, base, and methylating agent can significantly influence the N1/N2 isomer ratio. Generally, polar aprotic solvents and larger counter-ions (like Cs+) tend to favor N2-alkylation.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Ethyl group: A quartet at approximately 4.4-4.6 ppm (2H, -OCH₂CH₃) and a triplet at approximately 1.4-1.5 ppm (3H, -OCH₂CH₃).
-
N-methyl group: A singlet at approximately 4.2-4.4 ppm (3H, N-CH₃).
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl carbon: A signal in the range of 158-162 ppm.
-
Tetrazole ring carbon (C5): A signal around 150-155 ppm.
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Ethyl group carbons: Signals around 62 ppm (-OCH₂) and 14 ppm (-CH₃).
-
N-methyl carbon: A signal in the range of 35-40 ppm.
Infrared (IR) Spectroscopy:
A study on the conformational analysis of ethyl tetrazole-5-carboxylate tautomers provides insight into its IR spectrum. Key expected absorptions include:
-
C=O stretching (ester): A strong band around 1730-1750 cm⁻¹.
-
C=N and N=N stretching (tetrazole ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-O stretching (ester): Bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry:
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 156. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the tetrazole ring with the loss of nitrogen molecules (N₂).
Applications in Drug Discovery and Development
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[9] The tetrazole ring, being a bioisostere of a carboxylic acid, can impart desirable properties such as increased metabolic stability and improved oral bioavailability.[1][2][3]
This compound can be utilized as a starting material for the synthesis of a variety of drug candidates, including but not limited to:
-
Angiotensin II receptor blockers (ARBs): Many sartans, used for treating hypertension, contain a tetrazole ring.
-
Enzyme inhibitors: The tetrazole moiety can interact with active sites of various enzymes.
-
Antimicrobial and antiviral agents: Tetrazole derivatives have shown a broad spectrum of biological activities.[10]
The ethyl ester group provides a reactive handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, allowing for the facile introduction of the 2-methyl-2H-tetrazole-5-yl moiety into a wide range of molecular scaffolds.
Safety and Handling
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Flammable Solid (H228): May be a flammable solid.[4]
-
Skin Irritant (H315): Causes skin irritation.[4]
-
Eye Irritant (H319): Causes serious eye irritation.[4]
Precautionary Measures:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a key heterocyclic building block with significant potential in drug discovery and development. Its synthesis, particularly the regioselective N-methylation, can be achieved through modern synthetic methodologies. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists working with this versatile compound, enabling its application in the creation of novel and improved therapeutic agents.
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- Understanding the Chemical Properties of Ethyl 2H-Tetrazole-5-carboxyl
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